1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
Brand Name: Vulcanchem
CAS No.: 1396675-20-9
VCID: VC5069639
InChI: InChI=1S/C17H20ClN5O4/c1-25-14-8-15(26-2)13(7-12(14)18)22-17(24)21-11-9-19-16(20-10-11)23-3-5-27-6-4-23/h7-10H,3-6H2,1-2H3,(H2,21,22,24)
SMILES: COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2)N3CCOCC3)Cl)OC
Molecular Formula: C17H20ClN5O4
Molecular Weight: 393.83

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

CAS No.: 1396675-20-9

Cat. No.: VC5069639

Molecular Formula: C17H20ClN5O4

Molecular Weight: 393.83

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea - 1396675-20-9

Specification

CAS No. 1396675-20-9
Molecular Formula C17H20ClN5O4
Molecular Weight 393.83
IUPAC Name 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Standard InChI InChI=1S/C17H20ClN5O4/c1-25-14-8-15(26-2)13(7-12(14)18)22-17(24)21-11-9-19-16(20-10-11)23-3-5-27-6-4-23/h7-10H,3-6H2,1-2H3,(H2,21,22,24)
Standard InChI Key RUIHDIAVWXINKA-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2)N3CCOCC3)Cl)OC

Introduction

Synthesis and Chemical Reactivity

The synthesis of urea derivatives often involves multi-step organic reactions. Common methods include the reaction of amines with isocyanates or carbamoyl chlorides. The specific synthesis route for 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea would depend on the availability of starting materials and the desired yield and purity.

Synthetic StepDescription
Starting MaterialsAromatic amines, isocyanates, or carbamoyl chlorides.
Reaction ConditionsTemperature, solvent, and catalysts can vary based on the chosen pathway.
Yield and PurityOptimization through varying reaction conditions.

Biological Activities and Potential Applications

Urea derivatives are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. These compounds can act as enzyme inhibitors or receptor antagonists, influencing cellular signaling pathways.

Biological ActivityDescription
Anti-cancer ActivityPotential inhibition of cell proliferation or induction of apoptosis.
Anti-inflammatory ActivityPossible modulation of inflammatory pathways.
Antioxidant ActivityNot typically associated with urea derivatives but could be present depending on the specific structure.

Research Findings and Future Directions

While specific research findings on 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea are not available, related compounds have shown promising biological activities. Further studies are needed to determine the exact mechanisms of action and potential applications of this compound.

Research AreaDescription
Mechanism of ActionInteraction with specific biological targets.
Potential ApplicationsDrug development for cancer or inflammatory diseases.
Future StudiesIn vitro and in vivo evaluations to assess efficacy and safety.

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